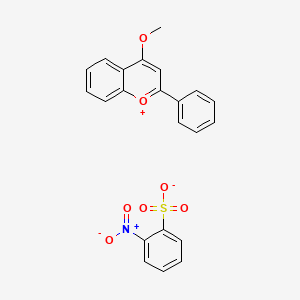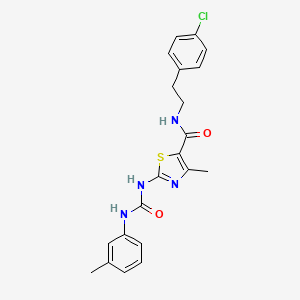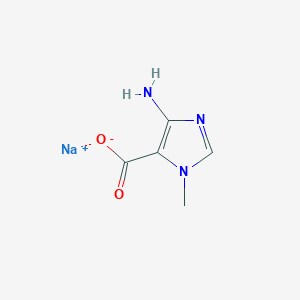![molecular formula C15H19NO2 B2926783 Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone CAS No. 2411293-76-8](/img/structure/B2926783.png)
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone, also known as OPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. OPM belongs to the class of synthetic opioids and has been shown to possess potent analgesic and anti-inflammatory properties.
Mechanism of Action
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone exerts its analgesic and anti-inflammatory effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor and the subsequent inhibition of pain transmission. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been shown to activate the kappa-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been shown to produce potent analgesic and anti-inflammatory effects in animal models. It has also been shown to produce less tolerance and dependence than traditional opioids, making it a potential alternative for the treatment of chronic pain. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been shown to produce fewer adverse effects than traditional opioids, such as respiratory depression and constipation.
Advantages and Limitations for Lab Experiments
One of the main advantages of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
Future Directions
There are several potential future directions for the study of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Another area of interest is the study of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than traditional opioids. Finally, the study of the pharmacokinetics and pharmacodynamics of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in humans is an important area of future research, as it may provide valuable insights into its potential clinical applications.
Synthesis Methods
The synthesis of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone involves the reaction between 2-phenylethylamine and glycidyl methacrylate, followed by the reduction of the resulting oxirane ring with lithium aluminum hydride. The final product is obtained by the reaction between the resulting alcohol and 2-(2-chloroethyl)pyrrolidine.
Scientific Research Applications
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been shown to possess potent analgesic and anti-inflammatory properties and has been proposed as a potential alternative to traditional opioid analgesics. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than traditional opioids.
properties
IUPAC Name |
oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-11-18-14)16-10-4-7-13(16)9-8-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKUYKBKIWSDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2926700.png)
![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)

![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)

![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(methylsulfanyl)phenyl]acrylamide](/img/structure/B2926712.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2926716.png)
![Ethyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2926718.png)
![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2926720.png)
